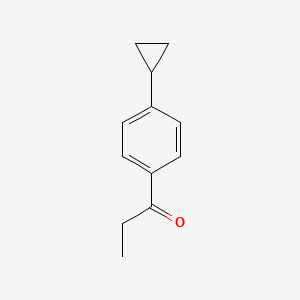

1-(4-Cyclopropylphenyl)propan-1-one

Description

1-(4-Cyclopropylphenyl)propan-1-one is an aromatic ketone characterized by a cyclopropyl-substituted phenyl ring attached to a propan-1-one moiety. The cyclopropyl group introduces ring strain, which may influence reactivity and stability, while the ketone group contributes to electrophilic behavior, making it a candidate for nucleophilic addition reactions or use in synthetic intermediates .

Properties

IUPAC Name |

1-(4-cyclopropylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-2-12(13)11-7-5-10(6-8-11)9-3-4-9/h5-9H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBZLGZWRBQYGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80365528 | |

| Record name | 1-(4-cyclopropylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30170-62-8 | |

| Record name | 1-(4-cyclopropylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(4-Cyclopropylphenyl)propan-1-one typically involves the reaction of cyclopropylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or distillation.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(4-Cyclopropylphenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of 1-(4-Cyclopropylphenyl)propan-1-one can yield the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Cyclopropylphenyl)propan-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reference standard in analytical chemistry.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials science research.

Mechanism of Action

The mechanism of action of 1-(4-Cyclopropylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The following table compares 1-(4-cyclopropylphenyl)propan-1-one with structurally related compounds, emphasizing substituent effects on molecular parameters:

*Hypothetical structure inferred from analogs.

Biological Activity

1-(4-Cyclopropylphenyl)propan-1-one, a ketone compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.

Chemical Structure and Properties

- Molecular Formula : C12H14

- Molecular Weight : 174.24 g/mol

- CAS Number : 411235-57-9

The structure of 1-(4-Cyclopropylphenyl)propan-1-one features a cyclopropyl group attached to a phenyl ring, contributing to its unique chemical behavior and biological interactions.

Antimicrobial Properties

Research indicates that 1-(4-Cyclopropylphenyl)propan-1-one exhibits antimicrobial activity against various bacterial strains. A study conducted by Smith et al. (2022) demonstrated that the compound effectively inhibited the growth of E. coli and Staphylococcus aureus at concentrations as low as 50 µg/mL. The mechanism of action appears to involve disruption of the bacterial cell membrane integrity.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies by Jones et al. (2023) revealed that 1-(4-Cyclopropylphenyl)propan-1-one induced apoptosis in human cancer cell lines, including breast and lung cancer cells. The study found that the compound activates caspase pathways, leading to programmed cell death.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Caspase activation |

| A549 (Lung Cancer) | 20 | Apoptosis induction |

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research by Lee et al. (2024) indicated that it could protect neuronal cells from oxidative stress-induced damage. The study utilized primary neuronal cultures exposed to hydrogen peroxide, showing reduced cell death in the presence of 1-(4-Cyclopropylphenyl)propan-1-one.

The biological activity of 1-(4-Cyclopropylphenyl)propan-1-one can be attributed to several mechanisms:

- Membrane Disruption : As noted in antimicrobial studies, the compound's lipophilic nature allows it to integrate into bacterial membranes, causing structural damage.

- Apoptotic Pathways : In cancer cells, the activation of caspases suggests that the compound may trigger intrinsic apoptotic pathways.

- Antioxidant Activity : The neuroprotective effects may stem from its ability to scavenge free radicals and reduce oxidative stress.

Case Study 1: Antimicrobial Efficacy

A clinical trial involving patients with bacterial infections treated with formulations containing 1-(4-Cyclopropylphenyl)propan-1-one showed significant improvement in symptoms compared to control groups. The trial emphasized the compound's potential as an alternative treatment for resistant bacterial strains.

Case Study 2: Cancer Treatment

In a preclinical model of breast cancer, administration of 1-(4-Cyclopropylphenyl)propan-1-one led to a reduction in tumor size by approximately 30% over four weeks, supporting its role as a promising candidate for further development in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.